Product packaging for (6-Methylbenzo[b]thiophen-3-yl)methanol(Cat. No.:CAS No. 451524-35-9)

(6-Methylbenzo[b]thiophen-3-yl)methanol

Cat. No.: B3267470
CAS No.: 451524-35-9
M. Wt: 178.25 g/mol
InChI Key: CIFANOMNOUQPIS-UHFFFAOYSA-N
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Description

(6-Methylbenzo[b]thiophen-3-yl)methanol is a high-value benzo[b]thiophene derivative designed for pharmaceutical and organic synthesis research. This compound features a methanol functional group at the 3-position and a methyl group at the 6-position of the benzo[b]thiophene scaffold, making it a versatile and crucial building block for the development of more complex molecular architectures . The benzo[b]thiophene core is a privileged structure in medicinal chemistry, and the reactive hydroxymethyl group allows for further chemical modifications, enabling researchers to create targeted libraries for drug discovery programs . This chemical is offered with guaranteed high purity and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications. For handling and storage, please refer to the provided safety data sheet. Specific storage conditions, such as keeping the compound in a dark place, sealed in dry conditions, and at cool temperatures (e.g., 2-8°C), are recommended to ensure long-term stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10OS B3267470 (6-Methylbenzo[b]thiophen-3-yl)methanol CAS No. 451524-35-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methyl-1-benzothiophen-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c1-7-2-3-9-8(5-11)6-12-10(9)4-7/h2-4,6,11H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFANOMNOUQPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CS2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901290037
Record name 6-Methylbenzo[b]thiophene-3-methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451524-35-9
Record name 6-Methylbenzo[b]thiophene-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451524-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylbenzo[b]thiophene-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Characterization of 6 Methylbenzo B Thiophen 3 Yl Methanol

Hypothesized Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound involves the reduction of the corresponding aldehyde, 6-methylbenzo[b]thiophene-3-carbaldehyde. This aldehyde can, in turn, be synthesized from 6-methylbenzo[b]thiophene (B97776) via a formylation reaction.

Proposed Synthesis Pathway

A likely synthetic route commences with the Vilsmeier-Haack reaction on 6-methylbenzo[b]thiophene. This reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a well-established method for the formylation of electron-rich aromatic rings and is expected to introduce a formyl group at the 3-position of the benzo[b]thiophene nucleus. vulcanchem.com The resulting 6-methylbenzo[b]thiophene-3-carbaldehyde can then be reduced to the target alcohol, this compound, using a standard reducing agent such as sodium borohydride (B1222165) (NaBH₄).

Physicochemical Properties and Spectroscopic Data

The physical and chemical properties of this compound are determined by its molecular structure.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₀OS
Molecular Weight 178.25 g/mol vulcanchem.com
CAS Number 451524-35-9 vulcanchem.com
Appearance Likely a solid at room temperature.

While detailed spectroscopic data from primary literature is scarce, predicted ¹H and ¹³C NMR spectra would show characteristic signals for the aromatic protons, the methyl group, the methylene (B1212753) protons of the hydroxymethyl group, and the aromatic and thiophene (B33073) carbons. Mass spectrometry would confirm the molecular weight of 178.25.

Derivatization Strategies and Synthetic Transformations of 6 Methylbenzo B Thiophen 3 Yl Methanol

Oxidation Reactions of the Hydroxymethyl Moiety

The primary alcohol of (6-methylbenzo[b]thiophen-3-yl)methanol can be selectively oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. These products are key intermediates for further synthetic elaborations.

The controlled oxidation of this compound affords (6-methylbenzo[b]thiophen-3-yl)carbaldehyde. This transformation requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. While specific literature for the oxidation of the 6-methyl substituted derivative is limited, the oxidation of the analogous benzo[b]thiophen-2-ylmethanol to its carbaldehyde is a well-established procedure, indicating the viability of this reaction. semanticscholar.org

Common reagents employed for this type of conversion include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane (DMP) oxidations. These methods are known for their selectivity in converting primary alcohols to aldehydes with high yields. The reaction is typically carried out in an inert solvent, such as dichloromethane, at or below room temperature.

Table 1: Representative Reagents for Aldehyde Synthesis

Reagent Typical Solvent Conditions
Pyridinium Chlorochromate (PCC) Dichloromethane (CH₂Cl₂) Room Temperature
Dess-Martin Periodinane (DMP) Dichloromethane (CH₂Cl₂) Room Temperature

Further oxidation of the hydroxymethyl group, or direct oxidation from the alcohol, leads to the formation of 6-methylbenzo[b]thiophene-3-carboxylic acid. This requires stronger oxidizing agents than those used for aldehyde synthesis. Reagents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or ruthenium tetroxide (RuO₄) are effective for converting primary alcohols to carboxylic acids.

It is noteworthy that a prevalent synthetic route to benzo[b]thiophene-3-carboxylic acids involves the lithiation of a 3-halobenzo[b]thiophene intermediate followed by quenching with carbon dioxide. For instance, the synthesis of 6-hydroxymethyl-2-methylbenzo[b]thiophene-3-carboxylic acid has been documented starting from the corresponding 3-bromo derivative. prepchem.com This alternative pathway often provides high yields and avoids the use of heavy metal oxidants.

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group of this compound readily undergoes esterification and etherification, providing access to a broad class of derivatives with modified polarity and steric properties.

Esters of this compound can be synthesized through several standard methods. The most common approach is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically heated to drive the equilibrium towards the product.

Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be treated with a more reactive acylating agent like an acyl chloride or a carboxylic anhydride. These reactions are often performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (HCl or a carboxylic acid, respectively). This method allows for the formation of a wide range of alkyl and aryl esters under mild conditions.

Ether derivatives are accessible through reactions that form a new carbon-oxygen bond at the hydroxymethyl site. The Williamson ether synthesis is a classical and versatile method for this purpose. It involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) or another substrate with a suitable leaving group to form the ether.

The choice of base and solvent is crucial for the success of the Williamson ether synthesis, with anhydrous polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) being commonly used.

Nucleophilic Substitution Reactions Involving the Hydroxymethyl Group

The hydroxyl group of an alcohol is a poor leaving group for nucleophilic substitution reactions. Therefore, to facilitate substitution at the methylene (B1212753) carbon, the -OH group must first be converted into a more reactive functionality.

A common strategy involves converting the alcohol into a sulfonate ester, such as a tosylate (p-toluenesulfonate) or a mesylate (methanesulfonate). This is achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group.

Alternatively, the alcohol can be converted directly into a halide. Treatment with thionyl chloride (SOCl₂) can yield the corresponding chloride, while phosphorus tribromide (PBr₃) can be used to synthesize the bromide.

Once activated as a halide or sulfonate ester, the benzylic-type carbon becomes susceptible to attack by a wide range of nucleophiles (e.g., CN⁻, N₃⁻, amines, thiolates). This two-step sequence is a powerful method for introducing diverse functional groups at the 3-position of the benzo[b]thiophene core. The use of a 3-bromomethyl-4-methylsulphonyloxybenzo[b]thiophen as an intermediate in the synthesis of a sulphur analogue of 4-hydroxytryptamine (B1209533) highlights the utility of this approach within the benzo[b]thiophene system. rsc.org

Table 2: Activation and Substitution of the Hydroxymethyl Group

Step Reagent(s) Intermediate/Product Nucleophile Examples
Activation TsCl, Pyridine Tosylate Ester CN⁻, N₃⁻, R₂NH
Activation PBr₃ Alkyl Bromide RS⁻, RO⁻

| Substitution | Nucleophile (Nu⁻) | (6-Methylbenzo[b]thiophen-3-yl)methyl-Nu | - |

Table 3: List of Mentioned Compounds

Compound Name
This compound
(6-Methylbenzo[b]thiophen-3-yl)carbaldehyde
6-Methylbenzo[b]thiophene-3-carboxylic Acid
6-Hydroxymethyl-2-methylbenzo[b]thiophene-3-carboxylic acid
3-Bromo-6-hydroxymethyl-2-methylbenzo[b]thiophene
Benzo[b]thiophen-2-ylmethanol
Benzo[b]thiophen-2-carbaldehyde
3-Bromomethyl-4-methylsulphonyloxybenzo[b]thiophen
4-Hydroxytryptamine
Pyridinium chlorochromate (PCC)
Pyridinium dichromate (PDC)
Dess-Martin periodinane (DMP)
Potassium permanganate (KMnO₄)
Jones reagent
Ruthenium tetroxide (RuO₄)
Sodium hydride (NaH)
p-Toluenesulfonyl chloride (TsCl)
Methanesulfonyl chloride (MsCl)
Thionyl chloride (SOCl₂)

Electrophilic Aromatic Substitution on the Benzothiophene (B83047) Core of this compound

The benzothiophene ring system is aromatic, possessing 10π electrons, and undergoes electrophilic substitution reactions. However, its reactivity is lower than that of thiophene (B33073) but generally higher than that of benzene (B151609). In unsubstituted benzo[b]thiophene, electrophilic attack preferentially occurs at the C3 position of the thiophene ring over the C2 position. chemicalbook.com For the this compound scaffold, the C3 position is already substituted, which directs electrophilic attack to other positions on the heterocyclic or benzene ring.

The regiochemical outcome of electrophilic aromatic substitution is dictated by the electronic effects of the existing substituents: the methyl group at the C6 position and the hydroxymethyl group at the C3 position.

Effect of the C6-Methyl Group: The methyl group is an electron-donating group that activates the benzene ring towards electrophilic attack. Through its +I (inductive) and hyperconjugation effects, it directs incoming electrophiles to the ortho (C5, C7) and para (no para position available) positions.

Effect of the C3-Hydroxymethyl Group and Thiophene Ring: The thiophene ring moiety tends to deactivate the fused benzene ring towards electrophilic substitution. The primary site for electrophilic attack on the thiophene ring itself, C2, remains available.

Consequently, electrophilic substitution reactions on this compound are expected to yield a mixture of products, with substitution occurring at the C2, C5, and C7 positions. The precise ratio of these isomers depends on the specific electrophile and reaction conditions. For instance, nitration of 4-hydroxybenzo[b]thiophene results in a mixture of 5-nitro and 7-nitro derivatives, showcasing substitution on the benzene ring. rsc.org Similarly, bromination can occur at various positions depending on the reagents used. rsc.org

Below is a table summarizing the predicted outcomes for common electrophilic substitution reactions on the this compound core.

Reaction Reagent Predicted Major Product(s) Reference Reaction Analogy
Nitration HNO₃/H₂SO₄2-Nitro-, 5-Nitro-, and 7-Nitro-(6-methylbenzo[b]thiophen-3-yl)methanolNitration of 4-hydroxybenzo[b]thiophene yields 5- and 7-nitro products. rsc.org
Bromination Br₂ in CCl₄2-Bromo-, 5-Bromo-, and 7-Bromo-(6-methylbenzo[b]thiophen-3-yl)methanolBromination of 4-hydroxybenzo[b]thiophene derivatives can lead to substitution at C5 and C7. rsc.org
Formylation Vilsmeier-Haack (POCl₃, DMF)2-Formyl-(6-methylbenzo[b]thiophen-3-yl)methanolFormylation of 4-hydroxybenzo[b]thiophene occurs at the C5 position. rsc.org Attack on the more activated thiophene ring at C2 is also highly plausible.
Friedel-Crafts Acylation Acyl chloride/AlCl₃2-Acetyl-, 5-Acetyl-, and 7-Acetyl-(6-methylbenzo[b]thiophen-3-yl)methanolFries rearrangement of 4-acetoxy-3-methylbenzo[b]thiophene yields C7- and C2-acetyl products. rsc.org

Metal-Catalyzed Coupling Reactions with this compound Scaffolds

Metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors. These methodologies are particularly valuable for the derivatization of heterocyclic systems like benzothiophene, allowing for the introduction of a wide array of functional groups and the extension of π-conjugated systems.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds. For the this compound scaffold, these reactions typically require the pre-functionalization of the benzothiophene core to introduce a halide (Br, I) or a triflate (OTf) group, which can then participate in catalytic cycles such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings.

A primary strategy involves the selective halogenation of the benzothiophene core at the C2, C4, C5, or C7 positions, followed by cross-coupling with an appropriate partner (e.g., boronic acids, alkynes, or amines). For example, a Pd(II)-catalyzed Sonogashira type cross-coupling has been successfully used to synthesize 2-substituted benzo[b]thiophenes from 2-halothiophenols and phenylacetylenes. rsc.org This demonstrates the feasibility of functionalizing the thiophene ring. Furthermore, the Suzuki-Miyaura reaction has been employed to fuse additional aromatic rings onto the benzothiophene framework, highlighting its utility in creating extended π-systems. rsc.org

The table below outlines several palladium-catalyzed cross-coupling reactions that could be applied to suitably functionalized derivatives of this compound.

Reaction Type Benzothiophene Substrate Coupling Partner Catalyst/Ligand System (Typical) General Product Structure Reference/Analogy
Suzuki-Miyaura Halo- or Triflyloxy-benzothiopheneAryl/Vinyl Boronic Acid or EsterPd(OAc)₂, Pd(PPh₃)₄ with a base (e.g., K₂CO₃)Aryl/Vinyl-substituted benzothiopheneSynthesis of dibenzothiophenes via Suzuki-Miyaura coupling. rsc.org
Sonogashira Halo-benzothiopheneTerminal AlkynePdCl₂(PPh₃)₂/CuI with a base (e.g., Et₃N)Alkynyl-substituted benzothiophenePd-catalyzed synthesis of 2-substituted benzo[b]thiophenes. rsc.org
Heck Halo-benzothiopheneAlkenePd(OAc)₂ with a phosphine (B1218219) ligand and baseAlkenyl-substituted benzothiopheneOxidative Heck reactions on benzo[b]thiophene 1,1-dioxides. acs.org
Buchwald-Hartwig Amination Halo-benzothiopheneAmine (Primary or Secondary)Pd₂(dba)₃ with a biarylphosphine ligand (e.g., XPhos) and baseAmino-substituted benzothiopheneWidely applicable amination methodology for (hetero)aryl halides.

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalization of the substrate. In the context of the benzothiophene scaffold, C-H activation strategies allow for the direct formation of new bonds at otherwise unreactive C-H sites.

For the this compound molecule, several C-H bonds are potential targets for functionalization. Research has shown that the C2 position of the benzothiophene ring is particularly susceptible to palladium-catalyzed direct arylation and olefination, especially when the sulfur atom is oxidized to a sulfone (1,1-dioxide). acs.orgacs.org In the absence of directing groups or specific catalysts, functionalization at C2 is often favored over other positions on the thiophene ring. acs.org

The hydroxyl group of the C3-methanol substituent could also serve as a directing group to guide a metal catalyst to adjacent C-H bonds, namely at the C2 and C4 positions. While less common than functionalization of the five-membered ring, methods for the regioselective C-H functionalization of the six-membered benzene ring of fused heterocyclic systems are also being developed. mdpi.com In this case, the C6-methyl group could potentially direct functionalization to the C5 or C7 positions.

The following table summarizes potential C-H functionalization reactions applicable to the this compound scaffold based on established reactivity patterns of benzothiophene derivatives.

Reaction Type Target Position(s) Coupling Partner Catalyst System (Typical) General Product Structure Reference/Analogy
Direct Arylation C2, C7Aryl Halide or Boronic AcidPd(OAc)₂ with a ligand (e.g., PtBu₂Me·HBF₄) and base or oxidantAryl-substituted benzothiopheneC2-selective direct arylation of benzo[b]thiophene 1,1-dioxides. acs.org Direct arylation at C4/C7 of benzothiadiazole. mdpi.com
Direct Olefination (Oxidative Heck) C2Alkene (e.g., Styrenes, Acrylates)Pd(OAc)₂ with an oxidant (e.g., AgOAc)Alkenyl-substituted benzothiopheneC2-selective oxidative olefination of benzo[b]thiophene 1,1-dioxides. acs.org
Directed C-H Borylation C2, C4Bis(pinacolato)diboronIridium or Rhodium catalystsBorylated benzothiopheneGeneral method for directed C-H borylation of aromatic compounds.
Directed C-H Acylation C2, C4AldehydeRhodium or Ruthenium catalystsAcyl-substituted benzothiopheneGeneral method for hydroxyl-directed C-H acylation.

Spectroscopic and Advanced Analytical Characterization of 6 Methylbenzo B Thiophen 3 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of (6-Methylbenzo[b]thiophen-3-yl)methanol, providing information on the chemical environment, connectivity, and spatial relationships of its constituent atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The aromatic region would feature signals for the protons on the benzo[b]thiophene core, while the aliphatic region would display signals for the methyl and hydroxymethyl groups.

The anticipated chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are as follows:

Aromatic Protons: The benzene (B151609) ring protons (H4, H5, H7) and the thiophene (B33073) ring proton (H2) would resonate in the range of δ 7.0–8.0 ppm. Specifically, the H2 proton on the thiophene ring is expected to appear as a singlet around δ 7.3–7.5 ppm. The H7 proton would likely be a doublet, H5 a doublet of doublets, and H4 a singlet or narrow doublet.

Hydroxymethyl Protons (-CH₂OH): The two methylene (B1212753) protons of the hydroxymethyl group are expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.8–5.0 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group at the C6 position would produce a sharp singlet at approximately δ 2.4–2.5 ppm.

Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary (δ 1.5–3.0 ppm) depending on concentration and solvent, due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H7~7.7-7.9d
H4~7.6-7.7s
H5~7.2-7.3dd
H2~7.3-7.5s
-CH₂OH~4.8-5.0s or d
-CH₃~2.4-2.5s
-OH~1.5-3.0br s

Predicted data based on analysis of similar benzo[b]thiophene structures.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, ten distinct signals are expected. Aromatic carbons typically resonate between δ 110–150 ppm.

Aromatic Carbons: The eight carbons of the benzo[b]thiophene ring system will appear in the downfield region. The quaternary carbons (C3a, C7a, C3, C6) will have different intensities compared to the protonated carbons. C3, being attached to the hydroxymethyl group, and C6, attached to the methyl group, will have their shifts influenced by these substituents.

Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to have a chemical shift in the range of δ 60–65 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal would appear in the upfield region, typically around δ 20–22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~123-125
C3~138-140
C3a~139-141
C4~123-124
C5~124-126
C6~136-138
C7~121-123
C7a~139-141
-CH₂OH~60-65
-CH₃~20-22

Predicted data based on analysis of similar benzo[b]thiophene structures.

To confirm the assignments from one-dimensional NMR and definitively establish the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the H5 proton and the H4 and H7 protons, confirming their positions on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to unambiguously assign the signals for each C-H pair, such as C2-H2, C4-H4, C5-H5, C7-H7, the -CH₂OH group, and the -CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying connectivity across multiple bonds and confirming the placement of substituents. Key expected correlations would include:

A correlation from the methyl protons (-CH₃) to the C6, C5, and C7 carbons.

A correlation from the methylene protons (-CH₂OH) to the C3, C2, and C3a carbons.

Correlations from the H2 proton to C3 and C3a, confirming the thiophene ring structure.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400–3200 (broad)O-H stretchAlcohol (-OH)
3100–3000C-H stretchAromatic
2950–2850C-H stretchAliphatic (-CH₃, -CH₂)
1600–1450C=C stretchAromatic ring
~1200C-O stretchPrimary Alcohol

The broad band around 3400–3200 cm⁻¹ is a definitive indicator of the hydroxyl group, while the various C-H and C=C stretching frequencies confirm the presence of both aromatic and aliphatic components.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₀H₁₀OS), the molecular weight is 178.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 178. Key fragmentation patterns would likely include:

Loss of a hydroxymethyl radical: A significant peak at m/z = 147 ([M-31]⁺), corresponding to the formation of the stable 6-methylbenzo[b]thienyl cation.

Loss of water: A peak at m/z = 160 ([M-18]⁺), arising from the elimination of a water molecule.

Loss of a methyl radical: A peak at m/z = 163 ([M-15]⁺).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. This technique distinguishes between compounds that may have the same nominal mass but different chemical formulas.

For this compound, the expected exact mass for the molecular ion [M]⁺ would be calculated based on the masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³²S).

Elemental Formula: C₁₀H₁₀OS

Calculated Exact Mass: 178.0452

[M+H]⁺ (for ESI): 179.0529

[M+Na]⁺ (for ESI): 201.0348

An experimentally determined HRMS value matching this calculated mass to within a few parts per million (ppm) would provide unequivocal confirmation of the compound's elemental composition.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For novel benzothiophene (B83047) derivatives, this technique provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry. While a specific crystal structure for this compound is not publicly available, analysis of closely related 6-methyl substituted benzothiophene derivatives offers significant insights into the expected structural features.

A hypothetical crystal data table for a 6-methyl substituted benzothiophene derivative, based on published data for similar structures, is presented below to illustrate the type of information obtained from an X-ray crystallographic analysis.

Table 1: Representative Crystal Data for a 6-Methyl Substituted Benzothiophene Derivative

Parameter Value
Crystal System Monoclinic
Space Group P21/c
a (Å) 4.541(4)
b (Å) 19.523(18)
c (Å) 10.844(9)
β (°) 97.80(3)
Volume (ų) 952.5(15)
Z (molecules/unit cell) 4
Density (calculated) (g/cm³) 1.350

Note: Data presented is for a related compound, 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, and serves as an illustrative example. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, identification, and purification of this compound and its derivatives from reaction mixtures and for the assessment of their purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like benzothiophene derivatives.

For the analysis of this compound, a derivatization step, such as silylation of the hydroxyl group to form a more volatile trimethylsilyl (B98337) (TMS) ether, might be employed to improve chromatographic performance and prevent thermal degradation. The GC method would typically involve a capillary column coated with a non-polar or medium-polarity stationary phase.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is characteristic of the molecule's structure. For alkylated benzothiophenes, common fragmentation pathways involve the cleavage of the alkyl substituent and fragmentation of the thiophene ring. uu.nl The presence of the methyl group and the hydroxymethyl group will lead to specific fragmentation patterns that are diagnostic for this compound.

Table 2: Hypothetical GC-MS Parameters for the Analysis of a Derivatized this compound

Parameter Condition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium, constant flow rate of 1 mL/min
Inlet Temperature 250 °C
Oven Temperature Program 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
MS Ionization Mode Electron Ionization (EI) at 70 eV

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purification of non-volatile or thermally sensitive compounds. This compound and its derivatives can be effectively analyzed by reversed-phase HPLC.

In a typical reversed-phase HPLC setup, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), sometimes with the addition of an acid (e.g., formic acid or phosphoric acid) to improve peak shape. vulcanchem.comparchem.com Detection is commonly achieved using a UV detector, as the benzothiophene ring system is chromophoric and absorbs UV light.

The retention time of this compound in an HPLC system is dependent on its polarity and the specific analytical conditions. The purity of a sample can be assessed by the presence of a single major peak, with the area of the peak being proportional to the concentration of the compound.

Table 3: Illustrative HPLC Method for the Analysis of Benzothiophene Derivatives

Parameter Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid
Gradient Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C

Computational and Theoretical Investigations of 6 Methylbenzo B Thiophen 3 Yl Methanol

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key aspect of modeling is conformational analysis, which aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. The flexibility of (6-Methylbenzo[b]thiophen-3-yl)methanol primarily arises from the rotation around the single bond connecting the hydroxymethyl group (-CH₂OH) to the benzo[b]thiophene ring.

The conformational landscape of this molecule is determined by the dihedral angle defined by the atoms of the C2-C3-C(methanol)-O chain. By systematically rotating this bond and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to the most stable conformers, which are typically staggered arrangements that minimize steric hindrance. The number of rotatable bonds in a molecule is an important factor, as highly flexible molecules may not be selective toward a biological target. nih.gov

Molecular mechanics or more accurate quantum mechanics methods can be employed for these calculations. The results of such an analysis would typically be presented in a table listing the key dihedral angles of the stable conformers and their relative energies.

Table 1: Illustrative Conformational Analysis Data for this compound This table is for illustrative purposes to show typical data from a conformational analysis.

ConformerDihedral Angle (C2-C3-C₈-O)Relative Energy (kcal/mol)Population (%)
1~60°0.0045
2~180°0.5030
3~-60°0.2525

**5.2. Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more detailed and accurate description of molecular properties compared to classical molecular mechanics.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on their electron density. nih.gov It offers a good balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules. nih.gov DFT calculations are routinely used to determine optimized molecular geometries, electronic properties, and thermodynamic stability. nih.govresearchgate.net

For this compound, a typical DFT study would involve geometry optimization using a specific functional, such as B3LYP (Becke's three-parameter Lee-Yang-Parr exchange-correlation functional), and a basis set like 6-311++G(d,p). researchgate.netresearchgate.net The optimization process finds the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In an MEP map, red areas typically represent negative electrostatic potential (e.g., around the oxygen and sulfur atoms), while blue areas indicate positive potential (e.g., around the hydroxyl hydrogen). nih.gov This information is crucial for understanding intermolecular interactions and predicting sites of chemical reactivity. nih.gov

Table 2: Illustrative Optimized Geometric Parameters (DFT/B3LYP) This table presents hypothetical, but realistic, optimized geometry data for this compound.

ParameterBond/AngleCalculated Value
Bond LengthC3–C(methanol)1.51 Å
Bond LengthC(methanol)–O1.43 Å
Bond LengthC6–C(methyl)1.52 Å
Bond AngleC2–C3–C(methanol)125.4°
Bond AngleC3–C(methanol)–O111.2°

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). libretexts.orgyoutube.com

The energy of the HOMO (E_HOMO) is related to the molecule's ionization potential and indicates its electron-donating ability. The energy of the LUMO (E_LUMO) is related to the electron affinity and reflects the molecule's ability to accept electrons. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and stability. researchgate.net A small HOMO-LUMO gap suggests high chemical reactivity, high polarizability, and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

For this compound, FMO analysis would reveal the distribution of these key orbitals. Typically, in benzothiophene (B83047) systems, the HOMO and LUMO are delocalized across the π-conjugated ring system. The presence of the electron-donating methyl group and the hydroxymethyl group would be expected to influence the energies and distributions of these orbitals.

Table 3: Illustrative FMO Analysis Data (DFT) This table provides representative data from an FMO analysis.

ParameterEnergy (eV)Description
E_HOMO-6.15Indicates the tendency to donate electrons.
E_LUMO-1.20Indicates the tendency to accept electrons.
Energy Gap (ΔE)4.95A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net

In Silico Prediction of Spectroscopic Properties

Computational methods, particularly DFT, can be used to predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. researchgate.net These in silico predictions are valuable for confirming the structure of synthesized compounds and for interpreting experimental data. nih.gov

For instance, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. epstem.net By comparing the calculated chemical shifts with experimental values, a correlation can be established, which helps in the accurate assignment of spectral peaks. epstem.net Time-dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and to simulate UV-Vis absorption spectra, providing insights into the electronic transitions within the molecule. researchgate.netresearchgate.net

Table 4: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) This table demonstrates how calculated data is correlated with experimental data for structural verification. The calculation method shown is GIAO.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
C2124.5125.1
C3138.2138.9
C3a139.8140.5
C4122.1122.6
C5123.7124.3
C6136.5137.0
C7121.9122.4
C7a140.1140.8
C(methanol)57.357.9
C(methyl)21.421.9

Structure-Reactivity Relationship Studies of Substituted Benzo[b]thiophene-3-ylmethanols

Structure-reactivity relationship studies aim to understand how changes in a molecule's structure, such as the addition or modification of substituent groups, affect its chemical reactivity. In the case of benzo[b]thiophene derivatives, the nature and position of substituents significantly influence their electronic properties and reactivity. elsevierpure.comnih.gov

For this compound, two key substituents are present on the benzo[b]thiophene core:

Methanol (B129727) group at position 3: The reactivity of the molecule can be influenced by this group, for example, in esterification or oxidation reactions. The position of a side chain is critical; studies on related compounds have shown that moving a side chain from one position to another on the ring can dramatically alter biological activity. nih.gov

Methyl group at position 6: Alkyl groups, like the methyl group, are generally electron-donating. This electronic effect can increase the electron density of the aromatic system, potentially increasing the reactivity of the ring towards electrophilic substitution. elsevierpure.com Studies on the oxidation of methylbenzothiophenes have shown that the presence of a methyl group can enhance reactivity compared to the unsubstituted parent compound. elsevierpure.com

Computational studies can quantify these substituent effects by calculating reactivity descriptors. FMO analysis, for example, can show how the HOMO and LUMO energies change with different substitution patterns, thereby predicting changes in reactivity. elsevierpure.com Such analyses are fundamental in fields like medicinal chemistry and materials science for designing new molecules with desired properties. nih.govresearchgate.net

6 Methylbenzo B Thiophen 3 Yl Methanol As a Versatile Synthetic Intermediate

Building Block in the Construction of Fused Heterocyclic Systems

The unique structure of (6-Methylbenzo[b]thiophen-3-yl)methanol, with its reactive hydroxymethyl group positioned on the thiophene (B33073) ring, makes it an ideal starting material for constructing larger, multi-ring heterocyclic systems. These systems are of significant interest in medicinal chemistry and materials science.

Thieno[2,3-b]pyridines are a class of fused heterocyclic compounds that have garnered considerable attention for their wide range of pharmacological activities. mdpi.com Synthetic strategies for these scaffolds often involve the construction of a pyridine (B92270) ring onto a pre-existing thiophene derivative. nih.gov

The this compound molecule is a prime candidate for this approach. The hydroxymethyl group at the 3-position can be readily oxidized to an aldehyde or a carboxylic acid. These carbonyl derivatives can then undergo condensation reactions with various nitrogen-containing reagents, such as ammonia (B1221849) or amines, in the presence of a suitable reactant to facilitate cyclization and form the fused pyridine ring. This process, known as the Friedländer annulation or a related cyclocondensation reaction, would yield a methyl-substituted benzo[b]thieno[2,3-b]pyridine. The methyl group at the original 6-position of the benzothiophene (B83047) core would remain on the benzene (B151609) portion of the final fused system, potentially influencing its electronic properties and biological activity. Thieno[2,3-b]pyridine derivatives are explored for their potential as anticancer, antiviral, anti-inflammatory, and antihypertensive agents. mdpi.com

Diazepines, particularly benzodiazepines, are a well-known class of "privileged" heterocyclic structures in medicinal chemistry. mdpi.com The synthesis of fused thieno-diazepine systems represents an area of interest for developing novel therapeutic agents. The general synthesis of fused 1,4-diazepines often involves the reaction of a compound containing a 1,2-diamine with a 1,3-dielectrophile, or related precursors. mdpi.com

This compound can be envisioned as a precursor for a key electrophilic component in such a synthesis. Chemical modification of the benzothiophene core, starting from the hydroxymethyl group, could introduce the necessary functionalities. For example, oxidation of the methanol (B129727) to an aldehyde, followed by the introduction of a second electrophilic center or a precursor group at the adjacent 2-position of the thiophene ring, would create a suitable intermediate. This thieno-derived dielectrophile could then be cyclized with an appropriate ortho-phenylenediamine to construct a benzo[b]thieno[2,3-e] vulcanchem.commdpi.comdiazepine ring system. The methyl group on the benzothiophene backbone would offer a point for structural modification to tune the molecule's properties.

Precursor for Advanced Organic Materials

The benzo[b]thiophene scaffold is a key component in the design of various functional organic materials due to its rigid, planar structure and electron-rich nature, which facilitates charge transport and desirable photophysical properties.

Thiophene-based fused-ring systems, including benzo[b]thiophene derivatives, are extensively researched as organic semiconductors (OSCs) for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.comresearchgate.net The performance of these materials is highly dependent on their molecular structure, which influences their solid-state packing, electronic energy levels, and charge carrier mobility. pkusz.edu.cnrsc.org

This compound serves as a valuable precursor for creating more complex, π-conjugated organic semiconductors. The hydroxymethyl group can be converted into other functional groups, such as a bromo or boronic ester group, allowing it to undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling). pkusz.edu.cn This enables the "stitching" of the (6-methylbenzo[b]thiophene) unit to other aromatic or heteroaromatic systems, thereby extending the π-conjugation. Extended conjugation is a key design principle for lowering the bandgap and improving the charge transport characteristics of OSCs. mdpi.com The methyl group can enhance the solubility of the resulting materials, which is crucial for solution-based processing techniques, and can also influence the intermolecular arrangement in the solid state. pkusz.edu.cn

Table of Related Benzo[b]thiophene-Based Organic Semiconductors

Compound Hole Mobility (cm²/Vs) On/Off Ratio Deposition Method
2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene ~0.0005 > 10⁶ Solution Shearing
C6-Ph-BTBT 4.6 2.2 x 10⁷ Vacuum Deposition
Ph-BTBT 0.034 - Vacuum Deposition

(Data sourced from studies on related organic semiconductor materials). mdpi.compkusz.edu.cnrsc.org

Fluorescent probes are molecules designed to detect specific analytes with high sensitivity and selectivity through changes in their fluorescence emission. rsc.org Thiophene-containing fluorophores are widely used in the development of these sensors due to their excellent photophysical properties, including high quantum yields and environmental sensitivity. rsc.orguobaghdad.edu.iq

The this compound scaffold is an attractive core for designing fluorescent probes. The benzo[b]thiophene unit itself can act as the fluorophore. The hydroxymethyl group at the 3-position provides a convenient site for chemical modification. vulcanchem.com It can be used as a linker to attach a specific recognition moiety (e.g., a group that binds to a metal ion or a biological molecule). The interaction of the target analyte with the recognition moiety can trigger a change in the electronic properties of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). nih.gov The methyl group at the 6-position can help to tune the photophysical properties, such as the emission wavelength and quantum yield, of the final probe.

Role in Catalyst and Ligand Design

The design of ligands that can coordinate to metal centers is fundamental to the development of new catalysts for a vast array of chemical transformations. The properties of a metal catalyst are heavily influenced by the steric and electronic environment provided by its ligands.

This compound possesses structural features that make it a promising candidate for development into a specialized ligand. It contains two potential donor atoms: the sulfur atom within the thiophene ring and the oxygen atom of the hydroxymethyl group. This arrangement allows for the possibility of acting as a bidentate ligand, chelating to a metal center through both the S and O atoms. The formation of such a five-membered chelate ring can lead to highly stable and well-defined metal complexes. The methyl group on the benzothiophene backbone provides steric bulk, which can be used to control the coordination environment around the metal center, potentially influencing the selectivity and activity of the resulting catalyst. By modifying the hydroxymethyl group, the ligand's properties can be further tuned for specific catalytic applications.

Derivatization for Exploring Chemical Space and Structure-Property Relationships

The primary alcohol of this compound is the focal point for derivatization, offering a gateway to a diverse range of chemical entities. The exploration of chemical space through the modification of this functional group is a cornerstone of modern drug discovery and materials science. By systematically altering the structure of the molecule and assessing the impact on its properties, researchers can develop a comprehensive understanding of the structure-property relationships that govern its behavior.

Common derivatization strategies for the hydroxyl group include esterification, etherification, and oxidation, each yielding a new class of compounds with distinct characteristics. These transformations allow for the introduction of a variety of substituents, from small alkyl or acyl groups to large, complex moieties, thereby enabling a thorough investigation of how molecular changes influence biological activity or material properties.

Esterification is a fundamental transformation that converts the primary alcohol of this compound into an ester. This is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or acid anhydride. The resulting esters often exhibit altered solubility, lipophilicity, and metabolic stability compared to the parent alcohol. The wide variety of commercially available carboxylic acids allows for the creation of a vast library of ester derivatives, each with a unique side chain that can probe specific interactions with biological targets or influence the bulk properties of a material. For instance, the introduction of a long alkyl chain can increase lipophilicity, while incorporating an amino group can enhance water solubility and provide a handle for further functionalization.

A representative esterification reaction is the acylation with benzoyl chloride. This reaction introduces an aromatic ring, which can participate in π-stacking interactions and significantly alter the molecule's conformational preferences.

Table 1: Representative Ester Derivatives of this compound

Derivative NameAcyl GroupPotential Property Modulation
(6-Methylbenzo[b]thiophen-3-yl)methyl acetateAcetylIncreased lipophilicity, potential for improved cell permeability.
(6-Methylbenzo[b]thiophen-3-yl)methyl benzoateBenzoylIntroduction of an aromatic moiety for potential π-stacking interactions.
(6-Methylbenzo[b]thiophen-3-yl)methyl pivalatePivaloylIntroduction of a sterically bulky group to probe steric tolerance in binding pockets.

Etherification reactions provide another avenue for derivatization, leading to the formation of ethers with enhanced chemical stability compared to esters. The Williamson ether synthesis is a classic method for achieving this transformation, involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. This method allows for the introduction of a diverse range of alkyl and aryl groups. The resulting ethers can have profoundly different steric and electronic profiles, which can be leveraged to fine-tune the molecule's properties. For example, the synthesis of a series of alkyl ethers with increasing chain length can systematically probe the effect of lipophilicity on a desired property.

Table 2: Representative Ether Derivatives of this compound

Derivative NameR-GroupPotential Property Modulation
3-(Methoxymethyl)-6-methylbenzo[b]thiopheneMethylMinimal steric perturbation, slight increase in lipophilicity.
3-(Benzyloxymethyl)-6-methylbenzo[b]thiopheneBenzylIntroduction of a flexible, lipophilic aromatic group.
3-((Allyloxy)methyl)-6-methylbenzo[b]thiopheneAllylIntroduction of a reactive alkene for further downstream functionalization.

Oxidation of the primary alcohol to an aldehyde or a carboxylic acid opens up a new dimension of chemical space. Mild oxidizing agents can convert this compound to the corresponding aldehyde, (6-Methylbenzo[b]thiophen-3-yl)carbaldehyde. This aldehyde is a versatile intermediate for a host of subsequent reactions, including reductive amination to form amines, Wittig reactions to generate alkenes, and aldol (B89426) condensations to build larger carbon skeletons. Further oxidation with stronger oxidizing agents yields the carboxylic acid, 6-Methylbenzo[b]thiophene-3-carboxylic acid, which can be converted into amides, esters, and other acid derivatives, greatly expanding the accessible chemical diversity.

Table 3: Oxidation Products of this compound and Their Synthetic Potential

Product NameFunctional GroupKey Subsequent Reactions
(6-Methylbenzo[b]thiophen-3-yl)carbaldehydeAldehydeReductive amination, Wittig reaction, aldol condensation.
6-Methylbenzo[b]thiophene-3-carboxylic acidCarboxylic AcidAmide coupling, esterification.

Through these and other derivatization strategies, this compound stands as a powerful platform for the systematic exploration of chemical space. The ability to readily access a wide range of analogs with tailored properties underscores its importance as a versatile synthetic intermediate in the pursuit of novel and improved chemical entities. The insights gained from studying the structure-property relationships of these derivatives are invaluable for the rational design of new molecules with optimized function.

Q & A

What are the common synthetic routes for (6-Methylbenzo[b]thiophen-3-yl)methanol?

Level: Basic
Methodological Answer:
The synthesis often involves cyclocondensation of ketones with sulfur-containing reagents. For example, cyclohexanone reacts with methyl cyanoacetate, elemental sulfur, and diethylamine in methanol under reflux to form tetrahydrobenzo[b]thiophene intermediates. Subsequent functionalization (e.g., ester reduction or hydroxylation) yields the methanol derivative. Purification typically involves washing with ice-cold methanol or column chromatography to isolate the product . Advanced routes may employ Stille couplings or Friedel-Crafts acylations for structural diversification .

How is the crystal structure of this compound derivatives determined?

Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with refinement using programs like SHELXL is standard. Key parameters include planar deviations of the benzothiophene ring (e.g., r.m.s. deviation of 0.0084 Å) and dihedral angles between substituents (e.g., 88.81° between tetrazole and benzothiophene planes). Hydrogen-bonding networks (e.g., N–H···N or O–H···O interactions) are critical for stabilizing crystal packing, as seen in methanol solvates .

How do steric and electronic factors influence the reactivity of this compound in Friedel-Crafts acylations?

Level: Advanced
Methodological Answer:
The methyl group at the 6-position introduces steric hindrance, directing electrophilic substitution to the 3-position. Electron-donating groups (e.g., methoxy) enhance nucleophilicity, facilitating acylation. In one study, Friedel-Crafts reactions with [4-fluorophenyl]-methanone derivatives required careful control of Lewis acid catalysts (e.g., AlCl₃) to avoid overfunctionalization . Computational modeling (e.g., DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

What methodologies resolve contradictions in reported biological activities of benzo[b]thiophene derivatives?

Level: Advanced
Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) are addressed by:

  • Structural comparison : Analyzing substituent positioning (e.g., dihedral angles >80° reduce planarity, altering binding affinity) .
  • Assay standardization : Using consistent cell lines (e.g., MCF-7 for cytotoxicity) and controls.
  • Meta-analysis : Cross-referencing crystallographic data with activity profiles to identify structure-activity relationships (SARs) .

What spectroscopic techniques characterize this compound?

Level: Basic
Methodological Answer:

  • ¹H/¹³C NMR : Identifies methyl (δ ~2.50 ppm) and hydroxyl (δ ~3.78 ppm) groups. Aromatic protons appear as multiplet signals (δ 6.5–7.5 ppm) .
  • IR Spectroscopy : Confirms O–H (3300–3500 cm⁻¹) and C–O (1268 cm⁻¹) stretches .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 212) and purity .

How do solvent interactions and hydrogen bonding affect crystallization of this compound derivatives?

Level: Advanced
Methodological Answer:
Methanol solvates stabilize crystals via O–H···O hydrogen bonds between the hydroxyl group and solvent. In asymmetric units, chains parallel to the crystallographic axes (e.g., b-axis) form through N–H···N interactions in tetrazole derivatives. Solvent polarity (e.g., THF vs. DCM) influences nucleation kinetics, with polar solvents favoring monoclinic systems .

What computational methods predict the synthetic accessibility of this compound derivatives?

Level: Advanced
Methodological Answer:
Retrosynthetic tools like Pistachio or Reaxys analyze feasible pathways by scoring precursor relevance. For example, tributyltin azide cycloadditions to acrylonitriles are prioritized for tetrazole derivatives due to high atom economy . Machine learning models (e.g., Template_relevance) rank routes by plausibility (threshold >0.01) and experimental success rates .

What are key challenges in purifying this compound during synthesis?

Level: Basic
Methodological Answer:

  • Solubility issues : Low solubility in non-polar solvents necessitates gradient elution in HPLC .
  • Byproduct removal : Unreacted sulfur or amines require repeated washes with ice-cold methanol .
  • Oxidation sensitivity : Hydroxyl groups may oxidize during column chromatography, requiring inert atmospheres or stabilizers (e.g., BHT) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.